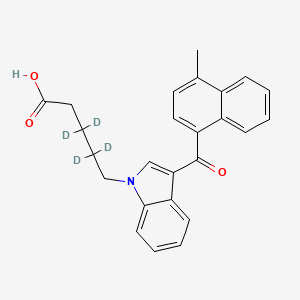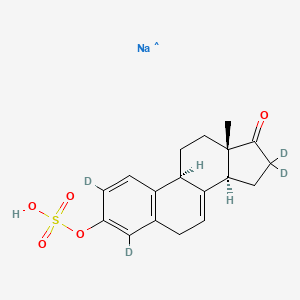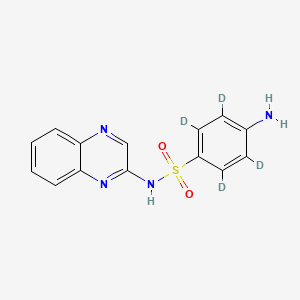
Sulfaquinoxaline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. It exhibits activity against a broad spectrum of Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
準備方法
Synthetic Routes and Reaction Conditions
Sulfaquinoxaline-d4 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the sulfaquinoxaline molecule. The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the sulfaquinoxaline structure. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, followed by purification steps to isolate the deuterium-labeled product. The final product is then subjected to quality control measures to ensure its purity and isotopic labeling .
化学反応の分析
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Peroxymonosulfate in the presence of ferrous ions (Fe(II)).
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfaquinoxaline derivatives.
科学的研究の応用
Sulfaquinoxaline-d4 is widely used in scientific research due to its deuterium labeling, which allows for the study of pharmacokinetics and metabolic profiles of drugs. Its applications include:
作用機序
Sulfaquinoxaline-d4 exerts its effects by inhibiting the enzyme dihydrofolate synthetase, which is essential for the synthesis of nucleic acids in bacteria and coccidia. This inhibition disrupts the nucleic acid synthesis, leading to the death of the microorganisms. The compound’s active peak against coccidia is at the second schizont stage, which is the fourth day of the coccidial life cycle .
類似化合物との比較
Sulfaquinoxaline-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline, used for similar purposes but without the benefits of deuterium labeling.
Sulfapyridine: Another sulfonamide used as an antimicrobial agent.
Sulfadiazine: A sulfonamide with similar antimicrobial properties.
2-Amino-quinoxaline: A structurally related compound used in various chemical reactions.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in studying drug metabolism and pharmacokinetics, making it a valuable tool in scientific research .
特性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
304.36 g/mol |
IUPAC名 |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChIキー |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



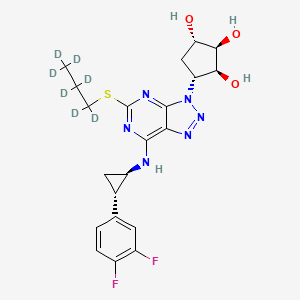
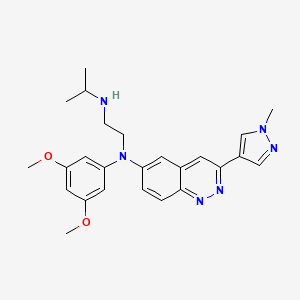

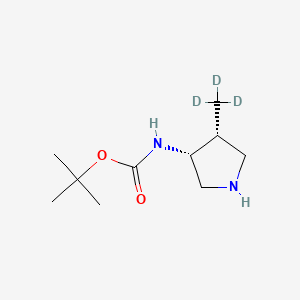
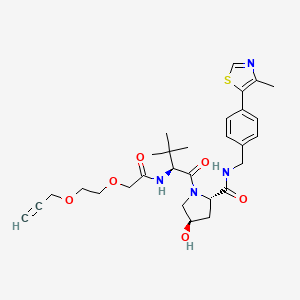

![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
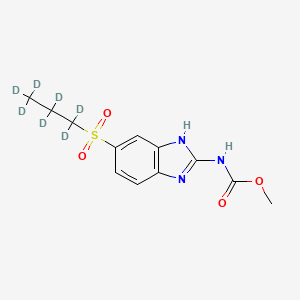
![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)

